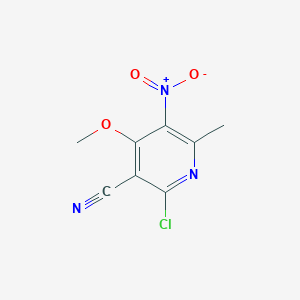

6-Chloro-5-cyano-4-methoxy-2-methyl-3-nitropyridine

CAS No.:

Cat. No.: VC16924717

Molecular Formula: C8H6ClN3O3

Molecular Weight: 227.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6ClN3O3 |

|---|---|

| Molecular Weight | 227.60 g/mol |

| IUPAC Name | 2-chloro-4-methoxy-6-methyl-5-nitropyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C8H6ClN3O3/c1-4-6(12(13)14)7(15-2)5(3-10)8(9)11-4/h1-2H3 |

| Standard InChI Key | IYUQNFWAQQXFNT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C(=N1)Cl)C#N)OC)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

6-Chloro-5-cyano-4-methoxy-2-methyl-3-nitropyridine (molecular formula: ) features a pyridine ring substituted at positions 2, 3, 4, 5, and 6. Key structural attributes include:

-

Chlorine at position 6, contributing to electrophilic reactivity.

-

Cyano (-CN) at position 5, enhancing electron-deficient character.

-

Methoxy (-OCH) at position 4, providing electron-donating effects.

-

Methyl (-CH) at position 2, sterically influencing reaction pathways.

-

Nitro (-NO) at position 3, a strong electron-withdrawing group.

The juxtaposition of these groups creates a unique electronic environment, with the nitro and cyano groups polarizing the aromatic system, while the methoxy group introduces localized electron density. This balance impacts solubility, stability, and reactivity .

Synthesis and Manufacturing

While no direct synthesis of 6-chloro-5-cyano-4-methoxy-2-methyl-3-nitropyridine is documented in the literature, plausible routes can be inferred from analogous pyridine derivatives:

Stepwise Functionalization

-

Nitration: Introducing the nitro group at position 3 via mixed acid (HSO/HNO) under controlled temperatures (0–5°C) .

-

Chlorination: Use of POCl/PCl at reflux (~115°C) to substitute hydroxyl or amino groups with chlorine .

-

Cyanation: Replacement of a halogen or sulfonic group with CN using CuCN in dimethylformamide (DMF) .

-

Methoxylation: Nucleophilic aromatic substitution (SNAr) with methanol under basic conditions (e.g., NaOCH) .

Challenges

-

Regioselectivity: Competing reactions due to multiple reactive sites.

-

Stability: Nitro groups may decompose under high-temperature chlorination .

-

Purification: Column chromatography or recrystallization from ethyl acetate/n-hexane mixtures is often required .

Physicochemical Properties

Predicted properties, extrapolated from structurally related compounds, include:

The nitro and cyano groups confer low solubility in water but high solubility in polar aprotic solvents. The methoxy group slightly improves solubility in alcohols .

Reactivity and Stability

Thermal Stability

Decomposition above 200°C is likely due to nitro group instability, as observed in 6-chloro-5-methyl-3-nitropyridin-2-amine .

Electrophilic Substitution

The electron-deficient ring favors nucleophilic attack at positions ortho and para to the nitro group. For example:

-

Reduction: Catalytic hydrogenation (Pd/C, H) converts nitro to amino, enhancing pharmaceutical relevance .

Hydrolytic Sensitivity

The cyano group may hydrolyze to carboxylic acid under strong acidic or basic conditions, necessitating anhydrous synthetic conditions .

Applications and Research Findings

Pharmaceutical Intermediates

-

Anticoccidial Agents: Analogous 3-amino-6-chloro-5-cyano-2-methylpyridine derivatives exhibit activity against Eimeria tenella, a poultry parasite .

-

Kinase Inhibitors: Cyano and nitro groups are pharmacophores in tyrosine kinase inhibitors, suggesting potential anticancer applications.

Agrochemicals

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume